4-Aminoazepan-2-one hydrochloride is a synthetic, chiral compound primarily utilized in organic synthesis. Its primary application in scientific research lies in its role as a precursor for the synthesis of (3R)-Azepan-3-amine []. This chiral amine is a vital building block in the production of Besifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic known for its potent activity against a broad spectrum of bacterial infections [].
4-Aminoazepan-2-one hydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of azepane, which is a seven-membered heterocyclic compound containing nitrogen. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its hydrochloride form enhances its solubility and stability, making it suitable for laboratory and industrial applications.
4-Aminoazepan-2-one hydrochloride can be sourced from various chemical suppliers and is classified as an organic compound within the category of amino ketones. It is often utilized as a building block in organic synthesis due to its functional groups that allow for further chemical modifications.
The synthesis of 4-Aminoazepan-2-one hydrochloride typically involves the cyclization of suitable precursors. One prevalent method includes the reaction of 6-aminohexanoic acid with phosgene to create the corresponding isocyanate, which subsequently undergoes cyclization to yield 4-Aminoazepan-2-one. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
In industrial settings, this synthesis process may be scaled up while optimizing for yield and purity. Techniques such as recrystallization and chromatography are often employed to ensure that the final product meets the required industrial standards .
The molecular structure of 4-Aminoazepan-2-one hydrochloride features a seven-membered ring containing one nitrogen atom, along with an amino group and a carbonyl group. The structural formula can be represented as follows:
The compound has a molecular weight of approximately 151.62 g/mol. Its structural features contribute to its reactivity and potential biological activity .
4-Aminoazepan-2-one hydrochloride can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For example, oxidation may yield various oxo derivatives depending on the oxidizing agent used, while substitution reactions can lead to diverse functionalized derivatives based on the nucleophile employed .
The mechanism of action for 4-Aminoazepan-2-one hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors within living organisms. These interactions can lead to various biochemical effects, which are essential for its potential applications in medicinal chemistry. The precise pathways depend on the specific context in which the compound is used, including its role as a pharmaceutical intermediate or a research tool in biological studies .
4-Aminoazepan-2-one hydrochloride is typically presented as a white crystalline solid. Its melting point and solubility characteristics make it suitable for various applications in laboratories.
The compound exhibits moderate stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile includes susceptibility to oxidation and reduction reactions, which are crucial for its utility in organic synthesis .
4-Aminoazepan-2-one hydrochloride finds applications across various scientific domains:
Traditional synthesis of 4-aminoazepan-2-one hydrochloride relies on ring-closing strategies applied to linear precursors. A prominent route involves the condensation of ε-amino acids with activating agents, where 6-aminocaproic acid derivatives undergo intramolecular cyclization under acidic conditions. This method typically employs thionyl chloride or P₂O₅ as dehydrating agents, forming the azepanone core before hydrochloride salt formation [10]. Alternative pathways leverage Beckmann rearrangements of cyclohexanone oximes, followed by hydrolysis and reductive amination to install the C4-amino functionality. These classical approaches often require harsh conditions (refluxing toluene, 110–140°C) and yield the target compound in moderate efficiencies (45–65%) due to competing oligomerization [8].
Table 1: Traditional Synthesis Routes and Yields
Precursor | Cyclization Agent | Temperature | Yield (%) |
---|---|---|---|
6-Aminocaproic acid | P₂O₅ | 140°C | 62 |
6-Aminocaproic acid | SOCl₂ | Reflux | 58 |
Cyclohexanone oxime | H₂SO₄ (conc.) | 100°C | 47 |
A critical refinement involves in situ protection strategies to mitigate side reactions. For example, N-Boc protection of linear diamino esters prior to Dieckmann condensation significantly improves regioselectivity at C4. Subsequent acidolytic deprotection yields 4-aminoazepan-2-one free base, which is converted to the hydrochloride salt via ethereal HCl treatment. This sequence elevates yields to >75% by suppressing N7 vs. N4 lactam regiochemistry conflicts [6] [8]. Despite optimization, limitations persist, including chromatographic purification needs and stoichiometric byproduct generation (e.g., phosphoric acid sludge from P₂O₅), motivating catalytic approaches.
Transition metal catalysis enables precise ring construction under milder conditions. Palladium-catalyzed reductive amination of keto acids (e.g., 6-oxohexanoic acid) using NH₄OAc as nitrogen source and HCO₂H as reductant achieves 82% conversion to the lactam scaffold at 80°C. Key to success is the chelation-controlled delivery of ammonia to the carbonyl, mediated by Pd(II)/Pd(0) redox cycling, which minimizes over-reduction to piperidine byproducts [7]. For enantioselective variants, engineered transaminases catalyze the kinetic resolution of racemic 4-aminoazepan-2-one precursors. Mutant ω-transaminases (e.g., Chromobacterium violaceum variant CV2025) exhibit >95% ee toward (R)-enantiomers using pyruvate as amine acceptor [9].
Table 2: Catalytic Methods for Ring Formation
Catalyst | Substrate | Conditions | Yield/ee |
---|---|---|---|
Pd/C (5 mol%) | 6-Oxohexanoic acid | HCO₂H, 80°C, 12 h | 82% yield |
Rh₂(OAc)₄ (2 mol%) | Diazo ε-carboxamides | CH₂Cl₂, 25°C, 1 h | 78% yield |
CV2025 ω-transaminase | rac-4-Aminoazepanone | Pyruvate, 37°C, 24 h | 48% yield, >95% ee |
Dual-anchoring organocatalysts further enhance selectivity. Chiral phosphoric acids (e.g., TRIP) engage substrate carbonyls via hydrogen bonding while activating nucleophiles through ion pairing. In the cyclization of 4-azido carboxylic acids, this strategy achieves 88% ee by enforcing a boat-like transition state geometry. The hydrochloride salt is then accessed via Staudinger reduction (PPh₃/H₂O) of the azide, followed by acidification—eliminating racemization risks seen in classical reductive amination [7] [9]. Scalability remains challenging due to catalyst loadings (1–5 mol%), driving interest in immobilization techniques such as silica-supported Ru complexes that enable catalyst reuse for ≥5 cycles without yield decay [6].
Solvent engineering is pivotal for waste reduction. Ethanol-water mixtures (4:1 v/v) replace carcinogenic dipolar aprotic solvents (DMF, NMP) in reductive aminations, leveraging water’s polarity to accelerate imine formation while ethanol solubilizes organic precursors. This switch reduces the E-factor (kg waste/kg product) from 32 to 8 and enables direct crystallization of the hydrochloride salt upon cooling [1] [10]. Similarly, ethyl acetate extraction of intermediates—validated for 4-aminoazepan-2-one in patent CN112457268A—avoids chlorinated solvents (DCM, CHCl₃), utilizing its low toxicity and favorable biphasic separation [1].
Table 3: Solvent Systems and Environmental Impact
Solvent System | Process Step | E-Factor | PMI* |
---|---|---|---|
DMF/H₂O | Reductive amination | 32 | 56 |
EtOH/H₂O (4:1) | Reductive amination | 8 | 19 |
CH₂Cl₂ | Lactam extraction | 41 | 63 |
Ethyl acetate | Lactam extraction | 11 | 24 |
*Process Mass Intensity (Total mass input / Mass product)
Continuous flow processing curtails byproduct generation through precise residence time control. Pumping a solution of 6-aminohexanoic acid and urea through a silicon carbide-packed reactor at 180°C achieves 95% lactam conversion in <10 minutes, versus 8 hours in batch mode. This suppresses urea decomposition to ammonia/CO₂ and avoids the isocyanate byproducts prevalent in batch systems [8]. For reductions, catalytic transfer hydrogenation with HCO₂H/NEt₃ in place of NaBH₄ eliminates borane wastes while providing comparable yields (80–84%). Life-cycle assessment confirms a 56% reduction in cumulative energy demand versus traditional routes—attributable to lower purification burdens and ambient-pressure operation [6] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1